3-(Chlorocarbonyl)phenyl acetate
Overview
Description
3-(Chlorocarbonyl)phenyl acetate is a chemical compound with the molecular formula C9H7ClO3 . It has a molecular weight of 198.60 .
Molecular Structure Analysis
The molecular structure of 3-(Chlorocarbonyl)phenyl acetate consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an acetate group (consisting of 2 carbon atoms, 3 hydrogen atoms, and 2 oxygen atoms), and a chlorocarbonyl group (consisting of a carbon atom, an oxygen atom, and a chlorine atom) .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The reaction of (chlorocarbonyl)phenyl ketene with 1,3-dinucleophiles leads to the synthesis of 4-hydroxy-2-(1H)-pyridinones and mesoionic 1,3-oxazinium olates. This discovery provides a new route to produce 2-pyridinones and cross-conjugated heterocyclic mesomeric betaines in good to excellent yields in a short reaction time (Abaszadeh, Sheibani, Saidi, & Nejad, 2008).
Degenerate 1,3-Shift of Chlorine in Chlorocarbonylketene
Chlorocarbonyl(phenyl)ketene undergoes a 1,3-shift of chlorine, as determined by C-13 NMR spectroscopy. This process has an activation barrier, providing insights into the behavior of chlorocarbonylketene and similar compounds (Finnerty et al., 1998).
Photolysis and Thermolysis Studies
The photolysis and thermolysis of 3-chloro-3-benzyldiazirine, involving benzylchlorocarbene, lead to products like 1-chloro-2-phenylethyl acetate. This research contributes to understanding the behavior of benzylchlorocarbene in various reactions (Liu et al., 1984).
Anti-Salmonella Typhi Activity
The synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity involves the reaction of phenyl acetic acid derivatives with various compounds, including methyl 4-(chlorocarbonyl) benzoate (Salama, 2020).
Antimicrobial and Antiviral Properties
The reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with aminophenols and phenols produces diphenyl diselenides with significant antimicrobial activity against various bacteria and fungi, as well as activity against human herpes virus type 1 and encephalomyocarditis virus (Giurg et al., 2017).
Molecular Structure Analysis
The crystal structure of phenylmercury(II) acetate provides insights into the molecular geometry and bonding, contributing to the understanding of similar compounds (Kamenar & Penavić, 1972).
Safety And Hazards
While specific safety and hazard information for 3-(Chlorocarbonyl)phenyl acetate was not found in the search results, compounds containing chlorocarbonyl groups can be hazardous. They may be corrosive and cause burns and eye damage . It’s important to handle such compounds with appropriate safety precautions, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
(3-carbonochloridoylphenyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-3-7(5-8)9(10)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOUTKLISVDYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514632 | |
Record name | 3-(Chlorocarbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorocarbonyl)phenyl acetate | |
CAS RN |
16446-73-4 | |
Record name | 3-(Chlorocarbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16446-73-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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